molecular formula C5H7F3O B012686 4,5,5-Trifluoropent-4-en-1-ol CAS No. 109993-33-1

4,5,5-Trifluoropent-4-en-1-ol

Cat. No.: B012686
CAS No.: 109993-33-1
M. Wt: 140.1 g/mol
InChI Key: FQJKNDRBOYATRC-UHFFFAOYSA-N
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Description

4,5,5-Trifluoropent-4-en-1-ol is an organic compound with the molecular formula C5H7F3O It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a pentene backbone

Scientific Research Applications

4,5,5-Trifluoropent-4-en-1-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,5-Trifluoropent-4-en-1-ol typically involves the fluorination of pent-4-en-1-ol. One common method includes the reaction of pent-4-en-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. The process is optimized for efficiency and safety, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 4,5,5-Trifluoropent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,5,5-Trifluoropent-4-en-1-ol is primarily based on its ability to interact with various molecular targets through its hydroxyl and fluorine groups. These interactions can lead to changes in the structure and function of target molecules, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    4,4,5-Trifluoropent-4-en-1-ol: Similar structure but with different fluorine atom positioning.

    4,5,5-Trifluoropent-3-en-1-ol: Variation in the position of the double bond.

    4,5,5-Trifluoropent-4-en-2-ol: Different positioning of the hydroxyl group.

Uniqueness: 4,5,5-Trifluoropent-4-en-1-ol is unique due to its specific arrangement of fluorine atoms and the hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous .

Properties

IUPAC Name

4,5,5-trifluoropent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c6-4(5(7)8)2-1-3-9/h9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJKNDRBOYATRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=C(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380716
Record name 4,5,5-trifluoropent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109993-33-1
Record name 4,5,5-trifluoropent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,5-Trifluoro-4-penten-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 0.4 gram (0.01 mole) of lithium aluminum hydride in 20 ml of diethyl ether was added dropwise a solution of 1.5 grams (0.01 mole) of 4,5,5-trifluoro-4-pentenoic acid in 30 ml of diethyl ether. Upon completion of addition the reaction mixture was stirred at ambient temperature for one hour, then 20 ml of water was added carefully. The mixture was filtered and the filtrate concentrated under reduced pressure to give 0.8 gram of 4,5,5-trifluoro-4-penten-1-ol as an oil. The nmr and the ir spectra were consistent with the proposed structure.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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